N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is a complex organic compound that features both indole and quinazoline moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide typically involves the coupling of tryptamine derivatives with quinazoline-based intermediates. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazoline carbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, dihydroquinazoline derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its indole and quinazoline components.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares the indole moiety but differs in the acyl group attached to the nitrogen.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is unique due to the presence of both indole and quinazoline moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanamide |
InChI |
InChI=1S/C23H23N5O3/c29-21(24-11-9-16-13-26-19-7-3-1-5-17(16)19)10-12-25-22(30)14-28-15-27-20-8-4-2-6-18(20)23(28)31/h1-8,13,15,26H,9-12,14H2,(H,24,29)(H,25,30) |
InChI Key |
BTXSGDCCZFSVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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